REACTION_SMILES
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[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[H-:17].[I:19][CH3:20].[Na+:18].[OH:1][CH:2]1[CH2:3][N:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:5][CH2:6][C:7]1([O:8][CH3:9])[O:10][CH3:11]>>[O:1]([CH:2]1[CH2:3][N:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:5][CH2:6][C:7]1([O:8][CH3:9])[O:10][CH3:11])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(OC)(OC)C(O)C1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC(OC)(OC)C(OC)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |